molecular formula C14H16N2O5S2 B6972335 4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid

4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6972335
M. Wt: 356.4 g/mol
InChI Key: XPAYYODVXUTZRZ-UHFFFAOYSA-N
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Description

4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound that features a thieno[3,2-b]pyridine moiety, a sulfonylamino group, and an oxane-4-carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,2-b]pyridine core. This is followed by the introduction of the sulfonylamino group through sulfonylation reactions. The final step involves the formation of the oxane-4-carboxylic acid moiety, which can be achieved through various carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The thieno[3,2-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonylamino group can enhance the compound’s binding affinity to its targets, while the oxane-4-carboxylic acid moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine derivatives: These compounds share the thieno[3,2-b]pyridine core and may have similar biological activities.

    Sulfonylamino derivatives: Compounds with sulfonylamino groups are known for their potential therapeutic applications.

    Oxane-4-carboxylic acid derivatives: These compounds are studied for their stability and solubility properties.

Uniqueness

4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c17-13(18)14(2-4-21-5-3-14)9-16-23(19,20)10-7-12-11(15-8-10)1-6-22-12/h1,6-8,16H,2-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAYYODVXUTZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=CS3)N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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